molecular formula C13H17ClN2O2 B15064795 N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide CAS No. 77280-29-6

N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide

Cat. No.: B15064795
CAS No.: 77280-29-6
M. Wt: 268.74 g/mol
InChI Key: HHRIWYHSXVKMKP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide: is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to the nitrogen atom of the morpholine ring, which is further substituted with two methyl groups at the 2 and 6 positions and a carboxamide group at the 4 position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide typically involves the reaction of 3-chloroaniline with 2,6-dimethylmorpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-amine
  • N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carboxylic acid
  • N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide N-oxide

Comparison: this compound is unique due to the presence of the carboxamide group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

77280-29-6

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide

InChI

InChI=1S/C13H17ClN2O2/c1-9-7-16(8-10(2)18-9)13(17)15-12-5-3-4-11(14)6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,17)

InChI Key

HHRIWYHSXVKMKP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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